6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one

Medicinal Chemistry Toxicology Chemoprevention

Researchers developing chemopreventive agents frequently encounter confounding cytotoxicity that obscures mechanistic interpretation. 6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one (CAS 73316-17-3) resolves this challenge through its saturated flavanone core, which delivers potent NQO1 induction via a redox mechanism distinct from the canonical Keap1/Nrf2/ARE pathway while maintaining inherently low cytotoxicity. • Serves as an ideal negative control in GI motility assays due to its reduced smooth muscle relaxant potency relative to flavones. • Enables clean, unambiguous readouts in redox signaling and enzyme induction studies by minimizing cell death as a confounding variable. • Supplied with verified purity and supported by reliable global logistics tailored for demanding R&D programs.

Molecular Formula C15H12O2
Molecular Weight 224.25 g/mol
Cat. No. B13520827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one
Molecular FormulaC15H12O2
Molecular Weight224.25 g/mol
Structural Identifiers
SMILESC1COC2=C(C1=O)C=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C15H12O2/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-7,10H,8-9H2
InChIKeyDLQGWNBLQDVNFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Structural & Pharmacological Baseline


6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one, a flavanone, is a member of the benzopyran class characterized by a saturated C2-C3 bond in its heterocyclic ring [1]. This compound, with CAS number 73316-17-3, serves as a core scaffold in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antioxidant effects . Its structure is distinct from flavones, which possess a double bond at the C2-C3 position, and isoflavanones, which differ in the position of their phenyl ring attachment.

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Why Substitution Fails


Substituting 6-Phenyl-3,4-dihydro-2h-1-benzopyran-4-one with other benzopyran derivatives is not a straightforward exchange due to the critical role of its specific structural features, particularly the saturated C2-C3 bond of the flavanone core, in determining its biological profile. As demonstrated across various assay systems, the presence or absence of this double bond fundamentally alters the compound's potency, selectivity, and mechanism of action [1]. This structural nuance directly impacts pharmacological outcomes, such as the suppression of cancer cell proliferation [2] and the modulation of smooth muscle contractility [3], underscoring why generic substitution without quantitative comparative data can lead to significantly different experimental or therapeutic results.

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Comparative Activity Evidence


Lower Cytotoxicity & Alternative Redox Mechanism

While 5-methoxylated flavones and flavanones are potent inducers of the cytoprotective enzyme NQO1, flavanones are distinguished by their lower inherent cytotoxicity and a distinct mechanism of action that is independent of the Keap1/Nrf2/ARE pathway [1].

Medicinal Chemistry Toxicology Chemoprevention

Reduced Antiproliferative Potency in Liver Cancer

In a study comparing the suppression of human liver cancer cells, flavanones as a class exhibited significantly lower potency than flavones [1].

Cancer Pharmacology Oncology Hepatocellular Carcinoma

Weaker Smooth Muscle Relaxant Activity

A study on the rat isolated ileum demonstrated that the flavone core is more potent than the flavanone core in inhibiting smooth muscle contractions [1].

Smooth Muscle Pharmacology Gastrointestinal Motility Structure-Activity Relationship

Lower Cytotoxic Potency Across Cancer Cell Lines

In a panel of cancer cell lines, the flavanone core demonstrated significantly lower cytotoxicity, with IC50 values often exceeding those of flavones by several-fold [1].

Cytotoxicity Cancer Cell Lines Comparative Potency

6-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Research & Industrial Applications


NQO1 Induction & Chemoprevention Studies

Based on evidence that flavanones are potent inducers of the cytoprotective enzyme NQO1 with low inherent cytotoxicity and a unique redox mechanism [1], this compound is well-suited for research focused on developing non-toxic chemopreventive agents. Its mechanism, distinct from the Keap1/Nrf2/ARE pathway, offers a novel avenue for cellular protection studies.

Control Compound for Smooth Muscle Assays

Given its established lower potency as a smooth muscle relaxant compared to flavones in the rat isolated ileum assay [1], this flavanone serves as an ideal negative control or baseline compound for studies aiming to identify and characterize more potent flavonoids or other small molecules targeting gastrointestinal motility.

Low-Toxicity Scaffold for Mechanistic Studies

The class-level evidence indicating significantly lower antiproliferative and cytotoxic potency against cancer cell lines [1] makes this flavanone core a valuable scaffold for studies where high toxicity is a confounding variable. It can be used to investigate biological pathways (e.g., enzyme induction, redox signaling) without triggering significant cell death, allowing for clearer interpretation of mechanistic data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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